cis-4-(Boc-amino)-3-methyl-piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is likely to be a derivative of piperidine, which is a common organic compound in pharmaceuticals and fine chemicals . The “Boc” in the name refers to a tert-butoxycarbonyl protecting group, which is often used in organic synthesis to protect amines .
Molecular Structure Analysis
The molecular structure would likely feature a six-membered piperidine ring, with a Boc-protected amine and a methyl group at the 4-position .Physical And Chemical Properties Analysis
Based on similar compounds, “cis-4-(Boc-amino)-3-methyl-piperidine” is likely to be a solid at room temperature, with a relatively low solubility in water .Scientific Research Applications
-
Synthesis of cis- and trans-3-Aminocyclohexanols
- Field : Organic Chemistry
- Application : This research involves the preparation of β-enaminoketones derived from 1,3-cyclohexanediones, and their subsequent reduction to afford cis- and trans-3-aminocyclohexanols .
- Method : The method starts with the condensation reaction of 4,4-dimethyl-1,3-cyclohexanedione with either benzylamine or (S)-α-methylbenzylamine in toluene at reflux, conditions that lead to the β-enaminoketones .
- Results : The results of this research led to the synthesis of both cis- and trans-3-aminocyclohexanols .
-
Chemical Research with cis-4-(Boc-amino)cyclohexanecarboxaldehyde
-
Synthesis of Pyrazolo[3,4-d]pyrimidines
- Field : Medicinal Chemistry
- Application : cis-4-(Boc-amino)cyclohexanol is used as a reagent to synthesize pyrazolo[3,4-d]pyrimidines .
- Method : Specific methods of application or experimental procedures are not provided in the source .
- Results : These compounds potentially act as anti-inflammatory and antitumor agents .
-
Synthesis of Pyrazolo[3,4-d]pyrimidines
- Field : Medicinal Chemistry
- Application : cis-4-(Boc-amino)cyclohexanol is used as a reagent to synthesize pyrazolo[3,4-d]pyrimidines .
- Method : Specific methods of application or experimental procedures are not provided in the source .
- Results : These compounds potentially act as anti-inflammatory and antitumor agents .
-
Chemical Research with cis-4-(Boc-amino)cyclohexanecarboxaldehyde
-
Chemical Research with cis-4-(Boc-amino)cyclohexanecarboxylic acid
-
Synthesis of Pyrazolo[3,4-d]pyrimidines
- Field : Medicinal Chemistry
- Application : cis-4-(Boc-amino)cyclohexanol is used as a reagent to synthesize pyrazolo[3,4-d]pyrimidines .
- Method : Specific methods of application or experimental procedures are not provided in the source .
- Results : These compounds potentially act as anti-inflammatory and antitumor agents .
-
Chemical Research with cis-4-(Boc-amino)cyclohexanecarboxylic acid
-
Chemical Research with cis-4-(Boc-amino)cyclohexanecarboxaldehyde
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-[(3R,4S)-3-methylpiperidin-4-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-7-12-6-5-9(8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSNRJGZDUFKQT-BDAKNGLRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC1NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNCC[C@@H]1NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-4-(Boc-amino)-3-methyl-piperidine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.